molecular formula C15H22N2O2 B247520 1-Isopropyl-4-(4-methoxybenzoyl)piperazine

1-Isopropyl-4-(4-methoxybenzoyl)piperazine

Cat. No. B247520
M. Wt: 262.35 g/mol
InChI Key: KQFRGWRZZZSFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-4-(4-methoxybenzoyl)piperazine, commonly referred to as IPP, is a piperazine derivative that has been gaining interest in the scientific community due to its potential pharmacological properties. IPP has been studied for its role as a potential therapeutic agent in various diseases, including cancer, Alzheimer's disease, and depression.

Mechanism of Action

The exact mechanism of action of IPP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. IPP has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of histone deacetylases, which play a role in gene expression.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, IPP has also been studied for its potential neuroprotective effects. Studies have shown that IPP can protect neurons from oxidative stress and inflammation, which are believed to play a role in the development of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using IPP in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. However, one limitation is that the exact mechanism of action of IPP is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on IPP. One area of interest is the development of analogs with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of IPP's potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, studies are needed to further elucidate the mechanism of action of IPP and its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of IPP involves the reaction of 4-methoxybenzoyl chloride with piperazine in the presence of an acid catalyst, followed by the addition of isopropylamine. The resulting product is then purified through recrystallization to obtain pure IPP.

Scientific Research Applications

IPP has been extensively studied for its potential pharmacological properties, particularly in the field of cancer research. Studies have shown that IPP has anti-proliferative and cytotoxic effects on various cancer cell lines, including breast, colon, and lung cancer. IPP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Product Name

1-Isopropyl-4-(4-methoxybenzoyl)piperazine

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

(4-methoxyphenyl)-(4-propan-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C15H22N2O2/c1-12(2)16-8-10-17(11-9-16)15(18)13-4-6-14(19-3)7-5-13/h4-7,12H,8-11H2,1-3H3

InChI Key

KQFRGWRZZZSFEP-UHFFFAOYSA-N

SMILES

CC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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